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Compound of Interest

Tert-butyl 4-(2-aminoethyl)-1H-
Compound Name:
imidazole-1-carboxylate

Cat. No.: B574576

Histamine is a pivotal biogenic amine, acting as a neurotransmitter and a key mediator in local
immune responses, gastric acid secretion, and allergic reactions.[1][2][3] Its biological ubiquity
and potent activity make it a foundational structure in the development of therapeutics targeting
histamine receptors. However, the very reactivity that makes histamine biologically crucial—
specifically its primary aliphatic amine and the nucleophilic imidazole ring—presents a
significant challenge in synthetic chemistry.

To achieve selective chemical modifications at other positions of the histamine molecule or to
incorporate it into larger structures like peptides, transiently masking its reactive sites is
essential. This is accomplished through the use of "protecting groups.” The tert-butoxycarbonyl
(Boc) group is one of the most widely employed amine protecting groups in modern organic
synthesis due to its ease of installation, general stability to a wide range of reaction conditions
(especially basic and nucleophilic), and straightforward removal under acidic conditions.[4][5][6]

[7]8]

This guide offers a comprehensive examination of the physicochemical properties of N-Boc-
histamine. It is designed for researchers, medicinal chemists, and drug development
professionals, providing not only core data but also the underlying scientific rationale for its
application, characterization, and handling. We will delve into its structural and physical
characteristics, solubility, spectroscopic signature, and the practicalities of its synthesis and
deprotection, equipping the modern scientist with the knowledge to leverage this critical
intermediate effectively.
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Core Physicochemical Characteristics

The introduction of the lipophilic tert-butoxycarbonyl group onto the histamine scaffold
fundamentally alters its physical properties. This transformation shifts the molecule from a
highly polar, hydrophilic biogenic amine to a more nonpolar, organic-soluble intermediate,
facilitating its use in a broader range of synthetic transformations.

Below is a summary of the key physicochemical data for N-Boc-histamine. It is important to
note that while some properties like molecular formula and weight are exact, others such as
boiling point and pKa are often computationally predicted for such intermediates and should be

treated as estimations.
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Significance & Scientific

Property Value .
Insight
A unique numerical identifier
crucial for unambiguous
CAS Number 186700-06-1[9][10][11][12]

substance identification in

databases and procurement.

Chemical Structure

tert-butyl 4-(2-aminoethyl)-1H-

imidazole-1-carboxylate

The Boc group is attached to
one of the imidazole nitrogens,
leaving the primary ethylamine

group free.

Molecular Formula

C10H17N302[9][10][12]

Defines the elemental

composition of the molecule.

Molecular Weight

211.26 g/mol [9][10][12]

Essential for all stoichiometric
calculations in synthesis and
for mass spectrometry

analysis.

Appearance

White solid[9]

The physical state at standard
conditions, indicating a
crystalline or amorphous

powder.

Boiling Point

~334.9 °C (Predicted)[9][10]
[12]

High boiling point reflects the
polar imidazole and amine
functionalities. Not typically

distilled due to thermal lability.

Density

~1.14 g/cm?3 (Predicted)[9][10]
[12]

Useful for estimations in
process scale-up, though less

critical for lab-scale research.

Predicted pKa

~9.08[10][12]

This value corresponds to the
protonation of the primary
ethylamine group. The Boc
group on the imidazole ring is
an electron-withdrawing group,

which slightly lowers the
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basicity of the primary amine
compared to unprotected
histamine (pKa ~9.4).[2]

The octanol-water partition
coefficient (LogP) indicates a
significant increase in
lipophilicity compared to
unprotected histamine (LogP ~

Predicted XLogP3 1.87[9][13] -0.7).[1] This is a direct
consequence of the bulky,
nonpolar Boc group and is
critical for predicting solubility
and membrane permeability.
[14]

Solubility Profile: From Aqueous to Organic Media

The transformation from histamine to N-Boc-histamine is most dramatically observed in its
solubility profile. Histamine base is freely soluble in water and alcohols but only sparingly
soluble in less polar organic solvents.[1][15] The addition of the Boc group inverts this
characteristic.

o High Solubility: N-Boc-histamine exhibits good solubility in common organic solvents such as
dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). This is the
primary reason for its utility, as most organic reactions are performed in such non-aqueous

media.

e Low Solubility: Its solubility in water is significantly reduced. While not completely insoluble, it
is far less soluble than its parent compound, reflecting its higher LogP value.

» Variable Solubility: Solubility in alcohols like methanol and ethanol is generally good, as
these solvents can solvate both the polar amine/imidazole parts and the nonpolar Boc group.

Experimental Protocol: Determination of Solubility
(Shake-Flask Method)
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This standard method provides a reliable, quantitative measure of a compound's solubility in a
given solvent.

Objective: To determine the solubility of N-Boc-histamine in a chosen solvent (e.g., ethyl
acetate) at a specific temperature.

Materials:

N-Boc-histamine

Chosen solvent (analytical grade)

Scintillation vials or small flasks with screw caps

Analytical balance

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)
Centrifuge

HPLC or UV-Vis spectrophotometer for quantification

Volumetric flasks and pipettes

Procedure:

Preparation: Add an excess amount of N-Boc-histamine to a vial (enough so that solid
remains after equilibration).

Solvent Addition: Accurately add a known volume of the solvent to the vial.

Equilibration: Tightly cap the vial and place it in the shaking incubator at the desired
temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure
equilibrium is reached.

Phase Separation: After equilibration, allow the vial to stand at the same temperature for
several hours to let the undissolved solid settle. For finer suspensions, centrifuge the sample
at a constant temperature.
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o Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant,
ensuring no solid particles are transferred. Dilute this aliquot quantitatively with the same
solvent to a concentration that falls within the linear range of the analytical instrument.

o Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to
determine the concentration of N-Boc-histamine.

o Calculation: Calculate the original concentration in the supernatant, factoring in the dilution.
The result, expressed in units like mg/mL or mol/L, is the solubility of the compound in that
solvent at that temperature.

Spectroscopic Characterization: The Molecular
Fingerprint

Unambiguous characterization of N-Boc-histamine is critical to confirm its successful synthesis
and purity. Spectroscopic methods provide a detailed "fingerprint" of the molecule’s structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: This is the most common technique for structural confirmation. The expected
signals for N-Boc-histamine (in CDCls) are:

o ~8.0-8.2 ppm (singlet, 1H): Proton on the C2 position of the imidazole ring.
o ~7.1-7.3 ppm (singlet, 1H): Proton on the C5 position of the imidazole ring.
o ~2.8-3.0 ppm (multiplets, 4H): The two CHz groups of the ethylamine side chain.

o ~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc
protector. This large, sharp singlet is a hallmark of a Boc-protected compound.

o Abroad singlet corresponding to the primary amine (NHz) protons may also be visible,
though its chemical shift can vary with concentration and solvent.

e 13C NMR: Provides information on the carbon skeleton. Key expected signals include:

o ~148 ppm: The carbonyl carbon (C=0) of the Boc group.
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o ~140 ppm, ~135 ppm, ~115 ppm: Carbons of the imidazole ring.
o ~84 ppm: The quaternary carbon of the tert-butyl group.

o ~40 ppm and ~28 ppm: The ethyl side-chain carbons and the methyl carbons of the Boc
group, respectively.

Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
e ~3300-3400 cm~1: N-H stretching vibrations of the primary amine.

e ~2850-3000 cm~1: C-H stretching of the alkyl groups.

e ~1700-1725 cm~1: A strong, sharp absorption band corresponding to the C=0 (carbonyl)
stretch of the carbamate in the Boc group. This is a crucial diagnostic peak.[16]

e ~1500-1600 cm~: N-H bending and imidazole ring vibrations.[17][18]

Mass Spectrometry (MS)

Used to confirm the molecular weight. In electrospray ionization (ESI) mode, the expected
molecular ion peak would be [M+H]* at m/z 212.27.

Synthesis and Deprotection: A Practical Guide

The utility of N-Boc-histamine hinges on its efficient synthesis and clean removal. The causality
behind the choice of reagents is rooted in achieving high yield and selectivity.

Synthesis: Boc Protection of Histamine

The reaction involves the nucleophilic attack of a histamine nitrogen atom on the electrophilic
carbonyl carbon of di-tert-butyl dicarbonate (Bocz20). A base is required to neutralize the
protonated amine intermediate.[4][5]

Reaction Scheme: Histamine + Boc20 --(Base)--> N-Boc-Histamine

Diagram: Boc Protection Workflow
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Preparation Reaction Work-up & Purification
Dissolve Histamine Add Base Cool Solution Add Boc20 Warm to RT Concentrate Extract with Purify via
in Solvent (e.g., THF/Water) (e.g., Triethylamine) to0°C Dropwise & Stir in vacuo Organic Solvent Column Chromatography

Click to download full resolution via product page

Caption: A typical experimental workflow for the synthesis of N-Boc-histamine.

Experimental Protocol: Synthesis of N-Boc-Histamine

Objective: To protect the imidazole nitrogen of histamine with a Boc group.
Materials:

» Histamine dihydrochloride

» Di-tert-butyl dicarbonate (Bocz0)

 Triethylamine (TEA) or Sodium hydroxide (NaOH)

o Tetrahydrofuran (THF) and Water

o Ethyl acetate and Brine

e Anhydrous sodium sulfate

« Silica gel for chromatography

Procedure:

» Dissolution: Dissolve histamine dihydrochloride in a mixture of water and THF (e.g., 1:1
ratio).

» Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (approx. 2.2
equivalents to neutralize the HCI salts and deprotonate one nitrogen) dropwise.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b574576?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Boc20 Addition: In a separate flask, dissolve Boc20 (1.1 equivalents) in THF. Add this
solution dropwise to the histamine solution while maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature overnight.

o Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dilute the
remaining aqueous solution with water and extract three times with ethyl acetate.

e Washing: Combine the organic layers and wash with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate in vacuo to obtain the crude product.

 Purification: Purify the crude material by flash column chromatography on silica gel to yield
pure N-Boc-histamine.

Deprotection: Releasing the Free Histamine

The Boc group is designed to be stable to bases but labile to acid. The mechanism involves
protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and
subsequent decarboxylation to release the free amine.[6][8]

/ Nodes Boc_Amine [label="R-NH-Boc"]; Protonated [label="R-NH-Boc(H*)"]; Carbamic_Acid
[label="[R-NH-COOH]\nCarbamic Acid"]; Free_Amine [label="R-NHz"]; tButyl Cation [label="t-
Bu*"]; CO2 [label="CO2"];

// Edges Boc_Amine -> Protonated [label="+ H* (e.g., TFA)", fontcolor="#EA4335"]; Protonated
-> Carbamic_Acid [label="- t-Bu*", fontcolor="#34A853"]; Carbamic_Acid -> Free_Amine
[label="- COz", fontcolor="#FBBCO05"]; Protonated -> tButyl_Cation [style=dashed,
arrowhead=none, color="#5F6368"]; Carbamic_Acid -> CO2 [style=dashed, arrowhead=none,
color="#5F6368"]; }

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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